Enhanced Acidity and Lipophilicity Balance: 2-Fluoropropionic Acid pKa and LogD Comparison with Propionic Acid
2-Fluoropropionic acid exhibits a predicted pKa of 2.68±0.10, which is approximately 2.2 log units lower (more acidic) than the pKa of non-fluorinated propionic acid (pKa = 4.87) . This enhanced acidity arises from the strong electron-withdrawing inductive (-I) effect of the α-fluorine substituent. Additionally, the LogD at pH 7.4 is -2.96, indicating substantially higher hydrophilicity at physiological pH relative to neutral species distribution [1]. The combination of lower pKa and more negative LogD at physiological pH directly impacts ionization-dependent properties such as aqueous solubility, membrane permeability, and protein binding, which must be accounted for in formulation and reaction condition design.
| Evidence Dimension | Acid dissociation constant (pKa) and distribution coefficient (LogD) at physiological pH |
|---|---|
| Target Compound Data | pKa = 2.68±0.10 (predicted); LogD (pH 7.4) = -2.96 |
| Comparator Or Baseline | Propionic acid: pKa = 4.87 (standard reference value); LogD not directly available but less negative than 2-FPA due to higher pKa |
| Quantified Difference | ΔpKa ≈ -2.2 log units (2-FPA more acidic); LogD (pH 7.4) = -2.96 (strongly hydrophilic at physiological pH) |
| Conditions | Predicted values from chemical property databases (Chembase.cn, ChemicalBook) |
Why This Matters
The 2.2-unit pKa difference and strongly negative LogD at pH 7.4 fundamentally alter the compound's ionization state under physiological and aqueous reaction conditions, making 2-FPA unsuitable as a direct drop-in replacement for propionic acid in pH-sensitive formulations or synthetic routes.
- [1] Chembase.cn. 2-fluoropropanoic acid - ChemBase ID: 13746. LogD (pH 7.4) = -2.958331. http://www.chembase.cn/molecule-13746.html View Source
